molecular formula C10H22O B1594174 2-Methyl-3-nonanol CAS No. 26533-33-5

2-Methyl-3-nonanol

Cat. No. B1594174
CAS RN: 26533-33-5
M. Wt: 158.28 g/mol
InChI Key: OFIYMUXECPHIPZ-UHFFFAOYSA-N
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Description

2-Methyl-3-nonanol is an organic compound with the molecular formula C10H22O . It has a molecular weight of 158.2811 . It is a simple alcohol with a fruity, green, fatty odor . It has been identified in oysters and is used by several insects as pheromones .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nonanol consists of a ten-carbon chain (nonanol) with a methyl group (CH3) attached to the second carbon and a hydroxyl group (OH) attached to the third carbon . The structure can be represented as CH3-CH(CH3)-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH.


Physical And Chemical Properties Analysis

2-Methyl-3-nonanol has a boiling point of 481.55 K . Other physical and chemical properties such as its melting point, density, and solubility were not found in the search results.

Scientific Research Applications

Pheromone Research and Insect Behavior

  • 2-Methyl-3-nonanol and its structural isomers, like 4-Methyl-5-nonanol, have been identified as key components in insect pheromones. Research conducted on Asian palm weevils showed that such compounds play a crucial role in the aggregation behavior of these insects. Field experiments demonstrated that these compounds can be used to enhance the attraction of male and female weevils to traps, providing a potential method for pest management (Oehlschlager et al., 1995).

Microbial Fermentation and Biofuel Production

  • The synthesis of pentanol isomers, including 2-methyl-1-butanol, a chemical structurally related to 2-Methyl-3-nonanol, has been explored in microbial fermentations. These compounds have potential applications as biofuels. Genetic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has demonstrated the feasibility of producing these alcohols in a sustainable and efficient manner (Cann & Liao, 2009; Vogt et al., 2016).

Environmental Impact and Photolysis Studies

  • The environmental impact of various ketones and alcohols, including molecules similar to 2-Methyl-3-nonanol, has been studied. For example, research on perfluorinated ketones showed that photolysis is a major pathway for their degradation in the atmosphere. Understanding the fate of these compounds is crucial for assessing their potential as green solvents and their impact on air quality and climate change (Ren et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2-Methyl-3-nonanol was not found, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methylnonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYMUXECPHIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949387
Record name 2-Methylnonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nonanol

CAS RN

26533-33-5
Record name 2-Methyl-3-nonanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nonanol, 2-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
C Orrenius, N Öhrner, D Rotticci, A Mattson, K Hult… - Tetrahedron …, 1995 - Elsevier
… 2-Methyl-3-nonanol and 2,2-dimethyl-3-noannol did not form any detectable amounts of product ester. The kinetic resolutions of the alcohols were performed with S-ethyl thiooctanoate …
Number of citations: 84 www.sciencedirect.com
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
TW Mears, A Fookson, P Pomerantz, EH Rich… - J. Res. Natl. Bur …, 1950 - nvlpubs.nist.gov
… This hydrocarbon was prepared by the dehydration of 2-methyl-3-nonanol followed by the hydrogenation of the mixture of olefins. Methyl-3-nonanol. This carbinol wa.s prepared by the …
Number of citations: 35 nvlpubs.nist.gov
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
L Mu, C Feng, L Xu - MATCH Commun. Math. Comput. Chem, 2006 - match.pmf.kg.ac.rs
A novel edge degree fi for heteroatom and multiple bonds in molecular graph is derived on the basis of the edge degree δ (er). A novel edge connectivity index mF is introduced. The …
Number of citations: 5 match.pmf.kg.ac.rs
HH Liu, F Hu, PF Li - Advanced Materials Research, 2014 - Trans Tech Publ
Volatile compositions of fresh tilapia and fishy odour development in the muscle during 12 days of storage at-18C were studied. Investigations were carried out to extract the volatile …
Number of citations: 5 www.scientific.net
F Arjmand, F Shafiei - BULGARIAN CHEMICAL COMMUNICATIONS, 2017 - bcc.bas.bg
QSPR models are mathematical equations that attempt to correlate chemical structure with a wide variety of physical, chemical and biological properties. In this study, the relationships …
Number of citations: 6 www.bcc.bas.bg
ÉS Souza, CA Kuhnen, B da Silva Junkes… - Journal of …, 2010 - Wiley Online Library
The semi‐empirical electrotopological index (I SET ) used for quantitative structure‐retention relationship (QSRR) models firstly developed for alkanes and alkenes, was remodeled for …
P Date, HKM Dweck, MC Stensmyr, J Shann… - PLOS …, 2013 - journals.plos.org
… The compounds 2-methyl-3-nonanol, 2-octanol acetate, ethyl propionate, isobutyl tiglate, isopropyl isopentanoate, isopropyl pentanoate, n-propyl 3-mercapto-propanoate, and …
Number of citations: 48 journals.plos.org
B Ren - Journal of chemical information and computer sciences, 2002 - ACS Publications
Novel atomic level AI topological indexes based on the adjacency matrix and distance matrix of a graph is used to code the structural environment of each atomic type in a molecule. …
Number of citations: 41 pubs.acs.org

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